molecular formula C9H19NO2 B13548152 tert-Butyl 3-amino-2-methylbutanoate CAS No. 120686-20-6

tert-Butyl 3-amino-2-methylbutanoate

Cat. No.: B13548152
CAS No.: 120686-20-6
M. Wt: 173.25 g/mol
InChI Key: JEMLZWXFJMEBLE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-2-methylbutanoate is a chiral amino acid ester derivative designed for research and further manufacturing applications. Its core value lies in its role as a protected building block (1) in organic synthesis and medicinal chemistry. The tert-butyl ester group enhances the molecule's stability and solubility, facilitating its use in complex multi-step reactions, and is readily removed under mild acidic conditions (2). This compound is primarily utilized in the synthesis of peptide-based drugs and other complex molecules where its specific stereochemistry is crucial for achieving desired biological activity (3). It serves as a key chiral intermediate in the development of Active Pharmaceutical Ingredients (APIs), helping researchers create enantiomerically pure substances for more targeted and effective therapeutics (4). As a valuable reagent in biochemistry, it also aids in the study of enzyme interactions and metabolic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. (5)

Properties

CAS No.

120686-20-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl 3-amino-2-methylbutanoate

InChI

InChI=1S/C9H19NO2/c1-6(7(2)10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3

InChI Key

JEMLZWXFJMEBLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification of Amino Acids with tert-Butanol

One classical method to prepare tert-butyl amino acid esters is the direct esterification of the corresponding amino acid with tert-butanol under acidic catalysis. This method is applicable to 3-amino-2-methylbutanoic acid or its racemic mixtures.

  • Reaction conditions: The amino acid is dissolved in tert-butanol, and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is added. The mixture is refluxed for several hours to drive the esterification to completion.
  • Purification: After reaction completion, the mixture is neutralized, and the product is extracted with organic solvents such as ethyl acetate. Further purification is often performed by column chromatography.
  • Yields: Typically moderate to high yields (70–90%) can be obtained depending on reaction time and catalyst amount.

This method is straightforward but may require careful control of reaction conditions to avoid racemization or side reactions.

Esterification via tert-Butyl Chloroformate and Amino Acid

An alternative and more efficient approach involves the reaction of 3-amino-2-methylbutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Reaction conditions: The amino acid is dissolved in anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmosphere. tert-Butyl chloroformate is added dropwise at low temperature (0–5 °C) followed by triethylamine to neutralize the liberated hydrochloric acid.
  • Advantages: This method typically provides higher yields and cleaner products due to milder conditions and less side reactions.
  • Purification: The reaction mixture is washed with aqueous acid and base solutions, dried, and concentrated. The crude product is purified by recrystallization or chromatography.
  • Yields: High yields of 85–95% are reported.

This method is favored in research and industrial settings for its efficiency and scalability.

Industrial Scale Production

Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and product consistency.

  • Solvents: Aromatic hydrocarbons such as toluene or xylene are preferred for their solvent properties and ease of recovery.
  • Catalysts: Acid catalysts or carbodiimide coupling agents are used depending on the route.
  • Process control: Temperature, pressure, and reactant feed rates are precisely controlled to maximize yield and minimize impurities.
  • Purification: Crystallization and washing steps are incorporated for product isolation.

Such methods enable high throughput and reproducibility, essential for pharmaceutical intermediate production.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Acid-catalyzed esterification 3-amino-2-methylbutanoic acid tert-Butanol, H2SO4 or p-TsOH, reflux 70–90 Simple, risk of racemization
tert-Butyl chloroformate esterification 3-amino-2-methylbutanoic acid tert-Butyl chloroformate, triethylamine, 0–5 °C 85–95 High yield, mild conditions, cleaner product
Amination of tert-butyl 2-methylbutanoate tert-Butyl 2-methylbutanoate Azides or nucleophiles, reducing agents 60–85 Useful for stereochemical control
Industrial continuous flow process Various Aromatic solvents, acid catalysts 75–90 High efficiency, scalable, automated control

Analytical and Purification Techniques

  • Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are standard for monitoring reaction progress and purity.
  • Crystallization: Used to purify the hydrochloride salts or free esters.
  • Spectroscopy: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and stereochemistry.
  • Yield determination: Quantified by chromatographic peak integration and isolated product weighing.

These methods ensure the product meets the required purity for pharmaceutical applications.

Summary of Research Discoveries

  • The use of tert-butyl chloroformate with triethylamine has been demonstrated to provide high yields and excellent operability for tert-butyl amino acid esters.
  • Acid-catalyzed esterification remains a viable method but requires careful reaction control to avoid side reactions.
  • Industrial methods focus on solvent choice and process automation to enhance yield and reproducibility.
  • Amination routes are valuable for introducing amino groups with stereochemical control but are less commonly employed.
  • Analytical techniques such as GC, LC, and NMR are indispensable for quality control and structural verification.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methylbutanoate involves its role as a protecting group in organic synthesis. The tert-butyl ester group provides steric hindrance, protecting the carboxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to yield the free amino acid .

Comparison with Similar Compounds

tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate

Structural Differences :

  • Functional Groups : Replaces the C2 methyl group in the target compound with a hydroxyl group.
  • Stereochemistry : The (2R,3R) configuration introduces chirality, which may influence biological activity and synthetic pathways.

Its applications may overlap with the target compound in peptide synthesis or as a chiral building block.

Methyl 2-Benzoylamino-3-oxobutanoate

Structural Differences :

  • Functional Groups: Features a benzoylamino-protected amine and a ketone (oxo) group at C3, contrasting with the free amino and ester groups in the target compound.
  • Reactivity: The benzoylamino group reduces nucleophilicity, making it less reactive in amine-specific reactions compared to the unprotected amino group in tert-Butyl 3-amino-2-methylbutanoate.

Synthesis :
Prepared via a PTSA-catalyzed reaction in benzene, this compound highlights the use of protecting groups and mild acid catalysis in ester synthesis . The tert-butyl ester in the target compound may require bulkier reagents or alternative catalysts due to steric hindrance.

Natural Products: Zygocaperoside and Isorhamnetin-3-O Glycoside

While structurally distinct (glycosides vs. amino esters), these natural products from Zygophyllum fabago roots demonstrate the universal application of NMR and UV spectroscopy for structural elucidation . For example:

  • 1H-NMR and 13C-NMR: Used to confirm stereochemistry and functional groups in natural isolates, a method equally applicable to synthetic amino esters like the target compound.

Data Table: Key Features of Compared Compounds

Compound Name Functional Groups Synthesis Method Key Spectral Techniques
This compound Amino, ester, methyl Not specified (hypothetical) NMR (similar to )
tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate Amino, ester, hydroxyl Catalogued (stereoselective) Not provided
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, oxo, ester PTSA catalysis in benzene 1H/13C-NMR (Table 1, )

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group in the target compound may necessitate specialized reagents to overcome steric hindrance, unlike the methyl ester in ’s compound .
  • Analytical Consistency: NMR methodologies used for natural products () are directly transferable to synthetic amino esters, ensuring accurate structural confirmation .
  • Data Gaps: Environmental or toxicological data for this compound are absent in the evidence, though revisions in TRI reports () underscore the importance of rigorous data verification for industrial compounds.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-amino-2-methylbutanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl 3-amino-2-methylbutanoate typically involves carbamate protection of the amine group and esterification. Key steps include:

  • Carbamate Formation : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–25°C, using a base like triethylamine to neutralize HCl byproducts .
  • Esterification : Use tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) or Mitsunobu conditions for stereochemical control if applicable .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    Optimization Strategies :
  • Vary catalyst concentration (e.g., 1–5 mol% for Mitsunobu) and monitor yield via HPLC.
  • Use kinetic studies to identify rate-limiting steps (e.g., Boc protection efficiency) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with literature data. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188) and fragmentation patterns using ESI-MS or GC-MS .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Melting Point Analysis : Compare observed values with published data (e.g., 109–112°C for structurally similar compounds) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Design stability studies to assess degradation under:

  • Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation). Monitor via HPLC for decomposition products (e.g., free amine or ester hydrolysis) .
  • Humidity : Expose to 40–75% relative humidity (RH) and track mass changes or hydrate formation using Karl Fischer titration .
  • Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .
Storage Condition Recommended Protocol Evidence Source
Long-term storage-20°C in sealed containers under nitrogen
Lab handlingUse desiccants and avoid prolonged exposure to air
PhotostabilityAmber glassware or opaque containers

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence their reactivity in peptide synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with standards .
  • Kinetic Studies : Perform time-resolved NMR to monitor diastereomer formation in coupling reactions (e.g., with Fmoc-protected amino acids) .
  • Computational Modeling : Apply density functional theory (DFT) to predict steric hindrance effects of the tert-butyl group on nucleophilic attack at the ester carbonyl .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) and validate cell lines/purity (>95% via LC-MS) .
  • Dose-Response Curves : Test derivatives across a 10⁻⁶–10⁻³ M range to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
  • Meta-Analysis : Use tools like RevMan to statistically harmonize data from disparate studies, focusing on variables like solvent (DMSO vs. saline) .

Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply a factorial design to test variables: catalyst loading (0.5–5 mol%), solvent polarity (THF vs. toluene), and temperature (-20°C to 50°C) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., enolate species) and adjust reaction parameters dynamically .
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to compare Boc-deprotection methods (e.g., TFA vs. enzymatic cleavage) .

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